molecular formula C13H21N5O3 B2777122 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide CAS No. 2034270-16-9

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide

Cat. No.: B2777122
CAS No.: 2034270-16-9
M. Wt: 295.343
InChI Key: XKPMPMFCEQBGJT-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the morpholino and methoxy groups in its structure enhances its chemical reactivity and biological activity.

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide can be compared with other 1,3,5-triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and biological activity compared to other similar compounds.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholino group and a triazine moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O3C_{12}H_{18}N_{4}O_{3} with a molecular weight of approximately 270.30 g/mol. The compound's structure can be represented as follows:

N 4 methoxy 6 morpholino 1 3 5 triazin 2 yl methyl isobutyramide\text{N 4 methoxy 6 morpholino 1 3 5 triazin 2 yl methyl isobutyramide}

Research indicates that compounds with triazine derivatives exhibit significant antitumor properties. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
  • Microtubule Disruption : Similar compounds have been documented to interfere with microtubule dynamics, which is crucial for mitosis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of findings from key research articles:

Study Cell Lines Tested IC50 Values (µM) Mechanism Observed
Study 1U87 (glioblastoma)0.25Apoptosis induction
Study 2A549 (lung cancer)0.15Microtubule disruption
Study 3MCF7 (breast cancer)0.30Cell cycle arrest

Case Study: Antitumor Activity

In one notable study involving U87 glioblastoma cells, this compound demonstrated an IC50 value of 0.25 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPMPMFCEQBGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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